N,N-Dimethyloctylamine

Overview

Description

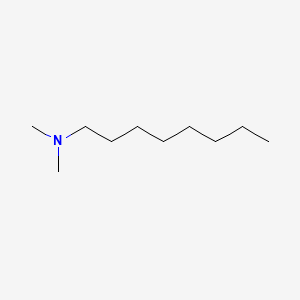

N,N-Dimethyloctylamine (CAS 7378-99-6) is a tertiary amine with the molecular formula C₁₀H₂₃N and a molecular weight of 157.30 g/mol. Structurally, it consists of an octyl chain bonded to a dimethylamino group (–N(CH₃)₂). This compound is a colorless liquid at room temperature and is utilized across diverse fields, including organic synthesis, chromatography, and antimicrobial agent development . Its applications stem from its amphiphilic nature, combining hydrophobic (octyl chain) and hydrophilic (tertiary amine) properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethyloctylamine can be synthesized through the alkylation of dimethylamine with octyl halides. The reaction typically involves the use of an octyl bromide or octyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to maintain consistent quality and yield. The process involves the controlled addition of dimethylamine and octyl halide, followed by purification steps such as distillation to remove any unreacted starting materials and by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: The compound can be reduced to primary or secondary amines using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles such as halides, thiols, and amines; reactions are performed in polar solvents like ethanol or acetonitrile.

Major Products:

Oxidation: this compound N-oxide.

Reduction: Octylamine, N-methyloctylamine.

Substitution: Depending on the nucleophile, products can include N-substituted octylamines.

Scientific Research Applications

Analytical Chemistry Applications

N,N-Dimethyloctylamine is extensively used in analytical chemistry for various purposes:

- Ion-Pairing Agent : It serves as an ion-pairing agent in High-Performance Liquid Chromatography (HPLC) for the quantitative estimation of thiazinamium methylsulphate in pharmaceutical preparations. This application enhances the separation efficiency of ionic compounds during analysis .

- Mobile Phase Component : The compound acts as a counterion in the mobile phase for separating tetracycline and its analogs through reversed-phase ion-pair chromatography. This method is crucial for identifying potential impurities in pharmaceutical products .

- Chiral Separations : this compound is utilized in capillary zone electrophoresis to study chiral separations by complexation with proteins, allowing for the resolution of enantiomers in drug formulations .

Pharmaceutical Research

In pharmaceutical research, this compound has shown significant potential:

- Antimicrobial Activity : Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The effectiveness of these compounds correlates with the length of the hydrocarbon chain, suggesting that longer chains enhance membrane permeability and antimicrobial efficacy .

- Synthesis of Quaternary Ammonium Compounds : The compound is a key reagent in synthesizing quaternary ammonium salts, which are valuable in developing disinfectants and surfactants .

Material Science Applications

This compound also finds applications in material science:

- Membrane Technology : It has been employed in the synthesis and characterization of cellulose acetate membranes, which demonstrate excellent antibacterial properties. This application is particularly relevant for improving water purification systems by enhancing membrane performance and durability .

- Chromatographic Techniques : The compound has been assessed as a silanol suppressor in reversed-phase liquid chromatography, improving chromatographic performance and reliability in analytical methodologies .

Case Studies

-

Antimicrobial Study :

A study investigated the antimicrobial activity of d-xylopyranosides derived from this compound against clinical isolates. The results indicated that compounds with longer hydrocarbon chains exhibited significantly higher activity against both methicillin-resistant and methicillin-sensitive strains of Staphylococcus aureus .Compound MIC (µg/mL) Activity 4d 8 High 5d 4 Very High -

HPLC Application :

Research demonstrated the effectiveness of this compound as an ion-pairing agent in HPLC for the separation of tetracycline analogs. The study reported improved resolution and quantitation capabilities when using this compound compared to traditional methods .

Mechanism of Action

The mechanism of action of N,N-Dimethyloctylamine primarily involves its role as a tertiary amine. It can form ion pairs with various compounds, facilitating their separation and analysis in chromatographic techniques. The molecular targets include pharmaceutical compounds and biological molecules, where it interacts through ionic and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Tertiary Amines

Structural and Physical Properties

The table below compares N,N-dimethyloctylamine with other tertiary amines differing in alkyl chain length:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Physical Traits |

|---|---|---|---|---|

| N,N-Dimethylhexylamine | C₈H₁₉N | 129.24 | ~160–165 | Shorter chain; lower hydrophobicity |

| This compound | C₁₀H₂₃N | 157.30 | ~210–215 | Balanced hydrophobicity; liquid state |

| N,N-Dimethyldecylamine | C₁₂H₂₇N | 185.35 | ~240–245 | Higher viscosity; slower reaction kinetics |

| N,N-Dimethylbutylamine | C₆H₁₅N | 101.19 | ~115–120 | High volatility; irritant |

Key Observations :

- Longer alkyl chains (e.g., decylamine) increase molecular weight and boiling point, reducing volatility but enhancing persistence in reactions .

- This compound strikes a balance between solubility in polar solvents (e.g., acetonitrile) and organic phases, making it versatile in extraction processes .

Reactivity in Quaternization Reactions

Quaternization reactions, where tertiary amines react with alkyl halides to form quaternary ammonium salts, are critical for synthesizing surfactants and antimicrobial agents.

- This compound vs. N,N-Dimethylhexylamine :

Both amines yield similar quaternization product efficiencies (~44–81%) under optimized conditions (70°C, acetonitrile solvent). However, this compound requires longer extraction times with n-hexane due to increased hydrophobicity . - Comparison with Trimethylamine: Trimethylamine (shorter chain) often necessitates ethanol as a solvent and faces challenges like deacetylation side reactions, which are less prevalent with dimethyloctylamine .

Role in Antimicrobial Agents

Quaternary ammonium compounds (QACs) derived from dimethyloctylamine exhibit robust antimicrobial activity:

- Antimicrobial Peptides (AMPs) :

AMPs synthesized using dimethyloctylamine show superior bactericidal effects compared to shorter-chain analogs (e.g., dimethylhexylamine), attributed to enhanced membrane disruption via hydrophobic interactions . - Polymer-Based QACs :

Star-shaped polymers quaternized with dimethyloctylamine demonstrate higher solubility in aqueous solutions and improved antibacterial efficacy against E. coli and S. aureus compared to linear analogs .

Thermochemical Properties

Group contribution (GC) methods for enthalpy of formation (ΔHf°) calculations show better agreement with experimental data for dimethyloctylamine (−174.2 kJ/mol) than for N,N-dimethylbutane-1-amine. This is attributed to reduced steric and electronic deviations in longer-chain amines .

Tables of Comparative Data

Table 1: Application Performance in Key Reactions

Biological Activity

N,N-Dimethyloctylamine (DMOA) is an organic compound with a range of biological activities, particularly in antimicrobial and mutagenic contexts. This article reviews the biological properties of DMOA, including its synthesis, applications, and relevant case studies.

DMOA is a tertiary amine characterized by two methyl groups and an octyl group attached to the nitrogen atom. It is typically synthesized through various methods, including quaternization reactions involving other amines. Its structural formula is represented as:

Antimicrobial Activity

DMOA has been studied for its antimicrobial properties, particularly against various bacterial and fungal strains. Research indicates that DMOA exhibits significant antibacterial activity, especially in the context of quaternary ammonium compounds (QACs).

Key Findings

- Antibacterial Efficacy : In a study involving derivatives of DMOA, compounds with longer alkyl chains demonstrated enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these compounds were notably lower than those of shorter-chain analogs .

- Fungal Inhibition : DMOA has also shown effectiveness against fungal pathogens such as Candida albicans. Compounds derived from DMOA were tested in the Ames test, which indicated no mutagenic activity while still retaining antimicrobial efficacy .

Mutagenic Activity

The mutagenic potential of DMOA has been evaluated through established assays. The results indicate that DMOA does not exhibit significant mutagenicity under standard testing conditions.

Case Study: Ames Test Results

In a comprehensive study assessing various derivatives of DMOA, none showed a dose-response relationship indicative of mutagenic activity in the Ames test. This suggests that while DMOA possesses antimicrobial properties, it does not pose a significant risk for genetic mutations at tested concentrations .

Toxicological Profile

The safety profile of DMOA has been assessed through various toxicity studies:

- Acute Toxicity : The LD50 values for oral administration in rats were found to be around 280 mg/kg, indicating moderate toxicity. Dermal toxicity studies suggest an LD50 of 4000 mg/kg in rabbits, classifying it as minimally toxic upon skin contact .

- Irritation Potential : Repeated exposure to DMOA can lead to skin irritation and respiratory issues, including asthma-like symptoms. However, it does not appear to cause organ-specific toxicity based on available data .

Applications in Industry

DMOA is utilized in several industrial applications due to its biological activity:

- Water Purification : Its incorporation into cellulose acetate membranes has shown promise in enhancing antibacterial properties for water purification systems .

- Synthesis of Quaternary Ammonium Salts : DMOA serves as a precursor in synthesizing various QACs, which are widely used for their disinfectant properties .

Summary Table of Biological Activities

| Activity Type | Organism | MIC (µg/mL) | Mutagenicity |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 128 | Negative |

| Antibacterial | Escherichia coli | 2048 | Negative |

| Antifungal | Candida albicans | Not specified | Negative |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-Dimethyloctylamine, and how can reaction conditions be optimized?

this compound is commonly synthesized via quaternization reactions. For example, chloromethylated polysulfone can be quaternized with this compound to produce hydrophobic polymers . Reaction optimization includes solvent selection (e.g., DMF/MeOH mixtures) and temperature control to achieve high yields and purity. Monitoring via TLC and MALDI-TOF MS ensures reaction progress .

Q. What key physicochemical properties of this compound are critical for experimental design?

Key properties include a molecular weight of 157.30 g/mol, boiling point of 195°C, and a hydrophobic nature due to its C10 alkyl chain. Its IUPAC InChIKey (UQKAOOAFEFCDGT-UHFFFAOYSA-N) aids in structural verification . These properties influence solubility in organic solvents and compatibility with polymer matrices .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use personal protective equipment (PPE) including gloves, face shields, and ventilation systems to avoid inhalation or skin contact. Avoid dust formation and ensure proper disposal methods. Storage at room temperature in dry conditions is recommended .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

Techniques like MALDI-TOF MS and TLC are used to monitor synthesis progress . In chromatography, it serves as a mobile phase additive in UPLC methods, where solvent gradients (e.g., 5 mM this compound in aqueous and methanol phases) enhance metabolite separation .

Q. What are the primary applications of this compound in polymer science?

It modifies polysulfones by introducing hydrophobic pendant groups (N-dimethyloctylammonium chloride), altering surface tension and interfacial free energy. This is critical for blood-compatible materials and films with tailored hydrophobicity .

Advanced Research Questions

Q. How does this compound enhance the antifungal efficacy of volatile organic compound (VOC) blends?

At concentrations below 1 ppm, it synergizes with 2-ethyl-1-hexanol and benzaldehyde to inhibit Pseudomonas and Bacillus growth by >95%. Experimental design should include VOC pair screening, temperature-controlled assays (e.g., 4°C), and long-term stability tests .

Q. What methodological challenges arise when resolving contradictions in thermodynamic data for this compound?

Discrepancies in enthalpy of formation (−174.2 kJ/mol via G4 calculations vs. experimental values) require cross-validation using group contribution (GC) models and high-purity synthesis to minimize experimental error .

Q. How can chromatographic methods using this compound be optimized for metabolomic studies?

Optimize gradient conditions (e.g., 10–100% solvent B over 5.5 minutes) on a C18 column. Adjust pH to 5.5 and flow rates (0.3 mL/min) to improve peak resolution and metabolite retention .

Q. What are the challenges in synthesizing boron trichloride complexes with this compound?

The reaction requires strict control of stoichiometry (1:1 ratio) and inert conditions to prevent hydrolysis. The resulting complex (C10H23BCl3N) has applications in catalysis but demands careful handling due to moisture sensitivity .

Q. How does this compound influence interfacial free energy in polymer films?

It reduces surface tension in quaternized polysulfones, as measured by contact angle analysis. The alkyl chain length dictates the work of spreading (Wsp), with longer chains enhancing hydrophobicity. Experimental validation involves dry-cast film preparation in solvent/non-solvent mixtures .

Properties

IUPAC Name |

N,N-dimethyloctan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N/c1-4-5-6-7-8-9-10-11(2)3/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKAOOAFEFCDGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2016-50-4 (hydrochloride), 88442-24-4 (phosphate) | |

| Record name | Octyldimethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007378996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2036299 | |

| Record name | N,N-Dimethyloctylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Octanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7378-99-6 | |

| Record name | Dimethyloctylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7378-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyldimethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007378996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyloctylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyloctylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl(octyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYLDIMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20N7H7X4SD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.